Dipyrone

Catalog No.
S526299
CAS No.
68-89-3
M.F
C13H17N3NaO4S
M. Wt
334.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipyrone

CAS Number

68-89-3

Product Name

Dipyrone

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

Molecular Formula

C13H17N3NaO4S

Molecular Weight

334.35 g/mol

InChI

InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);

InChI Key

CEOUXRNZHGKECQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Algopyrin, Analgin, Biopyrin, Dipyrone, Dipyronium, Metamizol, Metamizole, Metamizole Sodium, Methamizole, Methampyrone, Narone, Noramidopyrine Methanesulfonate, Noramidopyrine Methanesulfonate Sodium, Normelubrine, Novalgetol, Novalgin, Novamidazophen, Novaminsulfone, Optalgin, Pyralgin, Sulpyrin, Sulpyrine

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na]

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]
  • Postoperative pain: A review of studies found that a single dose of dipyrone provided moderate-quality evidence for effective pain relief after surgery compared to placebo .
  • Migraine: Studies have shown dipyrone to be effective in treating acute migraines, offering similar benefits to other commonly used medications like sumatriptan .
  • Colic pain: Research indicates dipyrone is effective in controlling pain associated with biliary and intestinal colic .

Similarly, research supports dipyrone's effectiveness in reducing fever. A study in critically ill patients demonstrated its antipyretic efficiency, although not exceeding that of acetaminophen .

Additional Potential Applications

While its full mechanism of action remains under investigation, dipyrone exhibits other potential therapeutic effects beyond pain and fever relief. These areas are actively explored in ongoing research:

  • Gastrointestinal protection: Studies suggest dipyrone might offer some protection against gastric ulcers compared to other nonsteroidal anti-inflammatory drugs (NSAIDs) due to its lower gastrointestinal side effects .
  • Spasmolytic effect: Dipyrone might have spasmolytic properties, relaxing smooth muscles and potentially aiding in managing conditions like biliary colic .

Dipyrone, also known as metamizole, is a non-opioid analgesic and antipyretic agent widely used in various countries for the treatment of pain and fever. It belongs to the pyrazolone class of compounds and is characterized by its ability to provide rapid relief from acute pain, making it particularly valuable in postoperative settings. The compound has a chemical formula of C13H17N3O4SC_{13}H_{17}N_{3}O_{4}S and is typically administered in various forms, including oral tablets, intravenous solutions, and suppositories .

The exact mechanism of action of Dipyrone is not fully understood, but it is believed to involve multiple pathways []. Some proposed mechanisms include:

  • Inhibition of cyclooxygenase (COX) enzymes, although to a lesser extent compared to traditional NSAIDs [].
  • Modulation of central nervous system (CNS) activity, potentially through interaction with specific receptors [].
  • Alteration of pain perception pathways in the spinal cord [].

Dipyrone is generally well-tolerated at recommended doses, but it does carry some safety concerns, most notably:

  • Agranulocytosis: This is a rare but severe side effect characterized by a significant decrease in white blood cells, increasing the risk of infections. The exact cause is not fully understood but may involve an immune reaction to the drug.
  • Hypersensitivity reactions: These can range from mild skin rashes to life-threatening allergic shock.
  • Other potential side effects: Nausea, vomiting, stomach upset, dizziness, and low blood pressure.

Dipyrone undergoes hydrolysis in the body to form active metabolites, primarily 4-methyl-amino-antipyrine and 4-amino-antipyrine. These metabolites are responsible for its analgesic effects. The metabolic pathway involves N-demethylation processes primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 . The compound can also participate in acetylation reactions under certain conditions, leading to derivatives that may exhibit different pharmacological properties .

Dipyrone can be synthesized through various methods involving the condensation of 4-aminoantipyrine with methylsulfonyl chloride. A common synthetic route involves heating 4-aminoantipyrine with methanesulfonic acid or its derivatives under controlled conditions to yield dipyrone . Other methods may involve modifications through acetylation or other functional group transformations to produce specific derivatives for research or therapeutic use.

Dipyrone is primarily used for:

  • Pain Relief: Effective for moderate to severe pain, including postoperative pain.
  • Antipyretic: Reduces fever in adults and children.
  • Spasmolytic: Provides relief from smooth muscle spasms associated with colic or gastrointestinal discomfort .

Despite its effectiveness, the use of dipyrone is restricted or banned in some countries due to safety concerns related to its side effects.

Dipyrone has been shown to interact with several medications, particularly those affecting blood coagulation (e.g., anticoagulants), lithium, and certain antihypertensives. These interactions can lead to altered pharmacokinetics or increased risk of adverse effects. The potential for hypersensitivity reactions necessitates caution when administering dipyrone alongside other drugs known to cause allergic responses .

Several compounds share similarities with dipyrone in terms of structure and pharmacological activity. Below is a comparison highlighting their unique properties:

Compound NameChemical FormulaPrimary UsesUnique Features
PhenazoneC11H13N3OC_{11}H_{13}N_{3}OAnalgesic, antipyreticLess potent than dipyrone; fewer severe side effects.
AminophenazoneC11H13N3OC_{11}H_{13}N_{3}OAnalgesic, anti-inflammatorySimilar mechanism; less commonly used clinically.
PropyphenazoneC13H17N3OC_{13}H_{17}N_{3}OAnalgesicUsed in combination products; lower risk of agranulocytosis.
Paracetamol (Acetaminophen)C8H9NO2C_{8}H_{9}NO_2Analgesic, antipyreticWidely used; safer profile but less effective for severe pain.

Dipyrone's unique position arises from its rapid onset of action and effectiveness in treating severe pain while also being associated with serious adverse effects that limit its use compared to these alternatives .

Biotransformation to Active Metabolites

Dipyrone undergoes rapid and extensive biotransformation following administration, with the compound serving as a prodrug that is not detectable in human body fluids after oral ingestion [2]. The initial transformation occurs through non-enzymatic hydrolysis in aqueous conditions, immediately converting dipyrone to its primary active metabolite, 4-methylaminoantipyrine [4] [6]. This rapid hydrolysis represents the first critical step in dipyrone's metabolic pathway, with the parent compound being completely converted within minutes of administration [7].

The biotransformation process continues through a series of enzymatic reactions that generate multiple active metabolites [1] [6]. Following the formation of 4-methylaminoantipyrine, subsequent metabolic steps involve cytochrome P450-mediated oxidation and N-acetyltransferase-catalyzed acetylation reactions [2] [19]. These enzymatic processes result in the production of four major metabolites: 4-methylaminoantipyrine, 4-aminoantipyrine, 4-formylaminoantipyrine, and 4-acetylaminoantipyrine [4] [18].

The metabolic transformation demonstrates significant complexity, with less than 5% of orally administered dipyrone being excreted unchanged in urine as 4-methylaminoantipyrine [2]. The remaining metabolites undergo further biotransformation, with urinary excretion accounting for approximately 60% of the administered dose across all four major metabolites [4]. Recent research has identified additional novel bioactive metabolites, including arachidonoyl amides of 4-methylaminoantipyrine and 4-aminoantipyrine, which are formed in the central nervous system and demonstrate cannabinoid receptor binding activity [7].

4-Methylaminoantipyrine Formation and Activity

4-Methylaminoantipyrine represents the principal active metabolite of dipyrone, formed through immediate non-enzymatic hydrolysis with a bioavailability of 85% following oral administration in tablet form [4]. The compound achieves maximum systemic concentrations rapidly, with a time to peak concentration ranging from 1.2 to 2.0 hours [4]. Pharmacokinetic studies demonstrate that 4-methylaminoantipyrine exhibits a mean elimination half-life of 2.6 to 3.5 hours in healthy subjects [4] [6].

The metabolite demonstrates significant pharmacological activity through multiple mechanisms of action [15] [21]. 4-Methylaminoantipyrine inhibits cyclooxygenase enzymes, with activity comparable to acetylsalicylic acid in the concentration range of 10^-3 to 10^-4 mol/L [15]. The compound exhibits selective inhibitory effects, demonstrating potent activity against cyclooxygenase-1 and cyclooxygenase-2, while showing minimal effect on lipoxygenase pathways in human neutrophils [15].

Research indicates that 4-methylaminoantipyrine functions through an iron-dependent mechanism involving the sequestration of radicals necessary for cyclooxygenase catalytic activity [21]. The metabolite forms complexes with heme iron, reducing Fe^3+ to Fe^2+ and subsequently interacting with hydrogen peroxide to inhibit prostaglandin synthesis [21]. Additionally, 4-methylaminoantipyrine demonstrates antiaggregatory activity with an IC50 value of 5 × 10^-6 mol/L, contributing to its therapeutic effects [15].

Table 1: Pharmacokinetic Parameters of 4-Methylaminoantipyrine

ParameterValueReference
Bioavailability (oral)85% [4]
Time to maximum concentration1.2-2.0 hours [4]
Elimination half-life2.6-3.5 hours [4] [6]
Volume of distribution1.15 L/kg lean body mass [4]
Protein binding<60% [4]
Maximum plasma concentration (calves, 40 mg/kg IV)101.63 μg/mL [24]
Area under curve (calves)482.06 μg/mL·hour [24]

4-Aminoantipyrine Metabolism

4-Aminoantipyrine formation occurs through N-demethylation of 4-methylaminoantipyrine, representing a critical metabolic pathway in dipyrone biotransformation [2] [6]. The metabolite demonstrates biphasic pharmacokinetic behavior in some subjects, with dual peak concentrations observed at 15-30 minutes and 2-3.5 hours post-administration [3]. Alternative pharmacokinetic profiles show monophasic behavior with slower accumulation and peak concentrations occurring at 6.5 hours [3].

The elimination half-life of 4-aminoantipyrine varies significantly based on acetylation phenotype, with values of 3.8 hours in rapid acetylators and 5.5 hours in slow acetylators [4] [18]. This variation reflects the influence of polymorphic N-acetyltransferase type 2 activity on metabolite clearance [19] [22]. The acetylation process represents the primary elimination pathway for 4-aminoantipyrine, converting the metabolite to 4-acetylaminoantipyrine [4] [19].

4-Aminoantipyrine demonstrates pharmacological activity similar to 4-methylaminoantipyrine but with reduced potency [15] [21]. The metabolite inhibits cyclooxygenase enzymes in the 10^-3 to 10^-4 mol/L concentration range and shows the ability to reduce Fe^3+ to Fe^2+ ions, contributing to its anti-inflammatory effects [15] [21]. Research indicates that 4-aminoantipyrine, along with 4-methylaminoantipyrine, forms arachidonoyl amide conjugates in the central nervous system, which demonstrate cannabinoid receptor binding and contribute to analgesic mechanisms [7].

Table 2: 4-Aminoantipyrine Pharmacokinetic Variations by Acetylator Phenotype

ParameterRapid AcetylatorsSlow AcetylatorsReference
Elimination half-life3.8 hours5.5 hours [4] [18]
Formation rate0.1 mL·min^-1·kg^-10.25 mL·min^-1·kg^-1 [18]
Acetylation formation rate7.53 mL·min^-1·kg^-10.75 mL·min^-1·kg^-1 [18]
Maximum concentration (calves, fast metabolizers)2.66 μg/mL- [24]
Maximum concentration (calves, slow metabolizers)-1.66 μg/mL [24]

Genetic Polymorphisms in Dipyrone Metabolism

Cytochrome P450 2C19 Role in N-demethylation

Cytochrome P450 2C19 plays a fundamental role in the N-demethylation of 4-methylaminoantipyrine to 4-aminoantipyrine, representing one of the primary enzymatic pathways in dipyrone metabolism [8] [9]. Research demonstrates that cytochrome P450 2C19 exhibits the highest intrinsic clearance for this reaction, with values of 0.092 μL/pmol cytochrome P450/min, significantly exceeding other cytochrome P450 enzymes [8] [14]. The enzyme demonstrates high-affinity binding characteristics with a Km value of 79.69 μmol/L for 4-methylaminoantipyrine N-demethylation [26].

Genetic polymorphisms in cytochrome P450 2C19 significantly impact dipyrone metabolism, with populations exhibiting distinct metabolizer phenotypes [11] [12]. Poor metabolizers represent 2-5% of Caucasian populations, 13-23% of Asian populations, and up to 38-79% of individuals from certain Polynesian and Micronesian islands [8]. The most common mutations include cytochrome P450 2C192, characterized by a G to A mutation at position 681 in exon 5, and cytochrome P450 2C193, featuring a G to A mutation at position 636 in exon 4 [12].

Inhibition studies confirm the critical role of cytochrome P450 2C19 in dipyrone metabolism, with omeprazole demonstrating strong competitive inhibition with an IC50 value of 0.05 mM [8] [13]. Additional selective inhibitors including fluvoxamine and tranylcypromine show similar inhibitory effects with IC50 values of 0.07 mM and 0.18 mM, respectively [13] [25]. These findings establish cytochrome P450 2C19 as the primary enzyme responsible for 4-methylaminoantipyrine N-demethylation in human hepatic metabolism [9] [14].

Table 3: Cytochrome P450 2C19 Kinetic Parameters for Dipyrone Metabolism

ParameterValueReference
Intrinsic clearance0.092 μL/pmol CYP/min [8] [14]
Km value79.69 μmol/L [26]
Omeprazole IC500.05 mM [8] [13]
Fluvoxamine IC500.07 mM [13] [25]
Tranylcypromine IC500.18 mM [13] [25]
Population frequency (poor metabolizers - Caucasian)2-5% [8]
Population frequency (poor metabolizers - Asian)13-23% [8]

Other Cytochrome P450 Enzyme Contributions

While cytochrome P450 2C19 represents the primary enzyme for dipyrone metabolism, multiple other cytochrome P450 enzymes contribute to the biotransformation process [2] [17]. Cytochrome P450 1A2 emerges as the most important enzyme for overall 4-methylaminoantipyrine metabolism, demonstrating major activity in both N-demethylation to 4-aminoantipyrine and oxidation to 4-formylaminoantipyrine [2] [17]. Clinical studies using ciprofloxacin as a cytochrome P450 1A2 inhibitor show significant increases in 4-methylaminoantipyrine exposure, with geometric mean ratios of 1.51 for area under the concentration-time curve [17].

Cytochrome P450 2D6 contributes significantly to N-demethylation reactions, with an intrinsic clearance of 0.027 μL/pmol cytochrome P450/min for 4-methylaminoantipyrine conversion [8] [14]. Additional enzymes including cytochrome P450 2B6, cytochrome P450 2C8, cytochrome P450 2C9, and cytochrome P450 3A4 demonstrate measurable activity in 4-methylaminoantipyrine metabolism, though with lower catalytic efficiency compared to cytochrome P450 1A2 and cytochrome P450 2C19 [23].

Extrahepatic metabolism contributes substantially to dipyrone biotransformation, with myeloperoxidase in neutrophil granulocytes demonstrating significant N-demethylation capacity [2] [23]. Myeloperoxidase exhibits saturable kinetics with a Km of 22.5 μM and maximal velocity of 14 nmol/min/mg protein [23]. Calculations indicate that the entire body myeloperoxidase capacity exceeds hepatic metabolism by approximately 600-fold, suggesting that circulating granulocytes and bone marrow granulocyte precursors represent the major sites of 4-methylaminoantipyrine demethylation in humans [23].

Table 4: Cytochrome P450 Enzyme Contributions to Dipyrone Metabolism

EnzymeIntrinsic Clearance (μL/pmol CYP/min)Primary ReactionReference
CYP1A20.026N-demethylation + formylation [8] [14]
CYP2C190.092N-demethylation [8] [14]
CYP2D60.027N-demethylation [8] [14]
CYP1A10.017N-demethylation [27]
CYP2C80.016N-demethylation [27]
CYP1B10.020N-demethylation [27]
MyeloperoxidaseKm: 22.5 μM; Vmax: 14 nmol/min/mgN-demethylation [23]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

334.08374649 g/mol

Monoisotopic Mass

334.08374649 g/mol

Heavy Atom Count

22

Appearance

Powder

UNII

VSU62Z74ON

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 116 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 115 of 116 companies with hazard statement code(s):;
H361 (82.61%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (12.17%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

N - Nervous system
N02 - Analgesics
N02B - Other analgesics and antipyretics
N02BB - Pyrazolones
N02BB02 - Metamizole sodium

Pictograms

Health Hazard

Health Hazard

Other CAS

68-89-3

Wikipedia

Metamizole sodium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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